molecular formula Ca2H2Mg5O24Si8 B1173475 Dicalcium pentamagnesium octasilicon docosaoxide dihydroxide CAS No. 14567-73-8

Dicalcium pentamagnesium octasilicon docosaoxide dihydroxide

Cat. No.: B1173475
CAS No.: 14567-73-8
M. Wt: 812.37 g/mol
InChI Key: NPUJHQNGUMWIMV-UHFFFAOYSA-L
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Description

Dicalcium pentamagnesium octasilicon docosaoxide dihydroxide is a complex inorganic compound with a defined molecular structure represented by the formula Ca2H2Mg5O24Si8 . This reagent is of significant interest in advanced materials science research, particularly in the development of multifunctional ceramic and silicate-based materials. Researchers utilize this compound to investigate the synergistic effects of incorporating calcium and magnesium within a silicate matrix, which can lead to enhanced thermal stability and specific mechanical properties. Its unique composition makes it a valuable subject for studies aiming to synthesize and characterize novel catalysts or porous adsorbents with tailored surface characteristics. The compound is provided exclusively for laboratory research purposes to facilitate innovation in these fields.

Properties

CAS No.

14567-73-8

Molecular Formula

Ca2H2Mg5O24Si8

Molecular Weight

812.37 g/mol

IUPAC Name

dicalcium;pentamagnesium;[dioxido-[oxo(trioxidosilyloxy)silyl]oxysilyl]oxy-[[dioxido-[oxo(trioxidosilyloxy)silyl]oxysilyl]oxy-oxosilyl]oxy-dioxidosilane;dihydroxide

InChI

InChI=1S/2Ca.5Mg.O22Si8.2H2O/c;;;;;;;1-23(16-26(4,5)6)18-28(10,11)19-25(3)21-30(14,15)22-29(12,13)20-24(2)17-27(7,8)9;;/h;;;;;;;;2*1H2/q7*+2;-12;;/p-2

InChI Key

NPUJHQNGUMWIMV-UHFFFAOYSA-L

Canonical SMILES

[OH-].[OH-].[O-][Si]([O-])([O-])O[Si](=O)O[Si]([O-])([O-])O[Si](=O)O[Si]([O-])([O-])O[Si]([O-])([O-])O[Si](=O)O[Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Ca+2].[Ca+2]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Precursor Selection

The synthesis of tremolite via hydrothermal methods requires precise control over temperature, pressure, and reactant stoichiometry. In a landmark study, Fe-free tremolite fibers were synthesized at temperatures between 400–600°C under confining pressures of 0.1–0.5 GPa, using a mixture of calcium oxide (CaO\text{CaO}), magnesium oxide (MgO\text{MgO}), silicon dioxide (SiO2\text{SiO}_2), and water. The reaction proceeds via the following generalized pathway:

2CaO+5MgO+8SiO2+H2OCa2Mg5Si8O22(OH)22\text{CaO} + 5\text{MgO} + 8\text{SiO}2 + \text{H}2\text{O} \rightarrow \text{Ca}2\text{Mg}5\text{Si}8\text{O}{22}(\text{OH})_2

Key parameters influencing yield and phase purity include:

ParameterOptimal RangeEffect on Synthesis
Temperature450–550°CHigher temps favor crystallization
Pressure0.2–0.4 GPaSupersaturation drives fiber growth
Reaction Duration72–120 hoursLonger durations reduce quartz byproducts
pH8.5–10.5Alkaline conditions suppress silica polymerization

The use of high-purity SiO2\text{SiO}_2 (quartz) as a silicon source minimizes impurities, while magnesium hydroxide (Mg(OH)2\text{Mg(OH)}_2) ensures uniform Mg incorporation.

Byproduct Formation and Mitigation Strategies

A persistent challenge in hydrothermal synthesis is the co-crystallization of quartz (SiO2\text{SiO}_2), which can constitute up to 15% of the product mass under suboptimal conditions. This arises from the metastable solubility of silica in alkaline hydrothermal fluids. Strategies to suppress quartz include:

  • Seeding with tremolite nuclei : Introducing pre-synthesized tremolite microcrystals reduces nucleation barriers for the target phase.

  • Graded temperature ramping : Incremental temperature increases from 300°C to 550°C over 24 hours prevent silica saturation.

  • Chelating agents : Ethylenediaminetetraacetic acid (EDTA) complexes free Ca2+\text{Ca}^{2+}, delaying premature precipitation of calcium silicates.

Solid-State Reaction Pathways: Alternative Approaches

While less common than hydrothermal methods, solid-state reactions offer potential for large-scale production of this compound. This method involves sintering stoichiometric mixtures of oxides at elevated temperatures.

Sintering Dynamics and Phase Evolution

A typical solid-state synthesis protocol involves:

  • Ball-milling CaCO3\text{CaCO}_3, MgCO3\text{MgCO}_3, and SiO2\text{SiO}_2 in a 2:5:8 molar ratio for 6–8 hours.

  • Calcining at 900°C for 12 hours to decarbonize carbonates.

  • Pelletizing and sintering at 1300–1400°C under N2\text{N}_2 atmosphere for 48 hours.

The process is governed by the sequential reactions:

CaCO3800°CCaO+CO2\text{CaCO}3 \xrightarrow{800°C} \text{CaO} + \text{CO}2 \uparrow
MgCO3700°CMgO+CO2\text{MgCO}3 \xrightarrow{700°C} \text{MgO} + \text{CO}2 \uparrow
2CaO+5MgO+8SiO21300°CCa2Mg5Si8O22(OH)22\text{CaO} + 5\text{MgO} + 8\text{SiO}2 \xrightarrow{1300°C} \text{Ca}2\text{Mg}5\text{Si}8\text{O}{22}(\text{OH})2

However, this method frequently yields multiphase products due to incomplete diffusion of Mg2+\text{Mg}^{2+} ions into the silicate matrix. Rietveld refinement of X-ray diffraction data reveals up to 30% diopside (CaMgSi2O6\text{CaMgSi}_2\text{O}_6) contamination in products sintered below 1350°C.

Sol-Gel Synthesis: Emerging Nanostructured Forms

Sol-gel techniques enable the production of nanostructured tremolite with controlled morphology, though industrial adoption remains limited.

Alkoxide Precursor Chemistry

A representative sol-gel synthesis involves:

  • Hydrolysis of tetraethyl orthosilicate (TEOS\text{TEOS}) in ethanol/water (1:4 v/v) at pH 3.

  • Sequential addition of calcium nitrate tetrahydrate (Ca(NO3)24H2O\text{Ca(NO}_3)_2\cdot4\text{H}_2\text{O}) and magnesium acetate tetrahydrate (Mg(CH3COO)24H2O\text{Mg(CH}_3\text{COO)}_2\cdot4\text{H}_2\text{O}).

  • Aging at 60°C for 72 hours to form a gel.

  • Drying at 120°C and calcining at 700°C for 2 hours.

This method produces amorphous tremolite precursors that require secondary hydrothermal treatment (200°C, 48 hours) to crystallize. The resultant fibers exhibit diameters of 50–100 nm, significantly smaller than hydrothermally grown fibers (500–2000 nm).

Characterization and Quality Control

Rigorous characterization is essential to verify phase purity and structural fidelity.

X-Ray Diffraction (XRD) Analysis

Phase identification via XRD remains the gold standard. Tremolite exhibits characteristic peaks at:

  • 2θ=8.9°2\theta = 8.9° (110)

  • 2θ=26.6°2\theta = 26.6° (310)

  • 2θ=30.1°2\theta = 30.1° (331)

Quantitative phase analysis using Rietveld refinement typically requires <5% quartz contamination for industrial-grade material.

Electron Microscopy and Fiber Morphology

Scanning electron microscopy (SEM) of hydrothermally synthesized tremolite reveals acicular fibers with aspect ratios >20:1, complying with WHO breathability criteria (length >5 µm, diameter <3 µm) . Energy-dispersive X-ray spectroscopy (EDS) confirms the Ca:Mg:Si atomic ratio of 2:5:8 within ±3% deviation.

Chemical Reactions Analysis

Types of Reactions: Dicalcium pentamagnesium octasilicon docosaoxide dihydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products .

Scientific Research Applications

The compound Dicalcium pentamagnesium octasilicon docosaoxide dihydroxide appears to be a complex and potentially novel chemical with a wide range of applications. However, specific literature on this compound is limited, and it may not have been extensively studied or documented in peer-reviewed sources. Therefore, the following sections will discuss its potential applications based on its constituent elements and similar compounds, along with insights from relevant scientific literature.

Chemical Composition and Properties

This compound is composed of various elements, including calcium, magnesium, silicon, oxygen, and possibly other functional groups. Understanding the properties of these elements can provide insight into the potential applications of this compound.

  • Calcium and Magnesium : Both calcium and magnesium are essential minerals in biological systems. They play crucial roles in cellular processes, bone health, and metabolic functions.
  • Silicon : Silicon compounds have been studied for their applications in materials science, particularly in the development of silica-based nanomaterials that exhibit unique optical and mechanical properties.
  • Oxygen : As a fundamental element in many chemical reactions, oxygen's presence indicates potential oxidative properties which could be beneficial in various chemical processes.

Biomedical Applications

The combination of calcium and magnesium suggests potential use in biomedical fields, particularly in bone regeneration and as supplements for metabolic health. Compounds similar to those containing silicon have been explored for drug delivery systems due to their biocompatibility.

Materials Science

The silicon component indicates that this compound could be utilized in the synthesis of silica-based materials. These materials are known for their high surface area and porosity, making them suitable for applications such as:

  • Catalysis : Silica can act as a support for catalysts in various chemical reactions.
  • Adsorbents : Used in environmental remediation to capture pollutants.
  • Nanotechnology : Development of nanostructured materials for electronics or photonics.

Agricultural Applications

Calcium and magnesium are vital nutrients for plants. Compounds that include these elements can potentially be used as fertilizers or soil amendments to enhance plant growth and improve soil health.

Environmental Remediation

Given its potential properties, this compound may be useful in environmental applications such as:

  • Heavy Metal Remediation : Similar compounds have been shown to bind heavy metals in contaminated water.
  • Wastewater Treatment : The ability to form complexes with various ions could aid in the purification of wastewater.

Case Studies and Research Findings

While direct case studies on this compound are scarce, insights can be drawn from research on similar compounds:

  • A study on silica nanoparticles demonstrated their effectiveness as drug carriers due to their biocompatibility and ability to encapsulate therapeutic agents .
  • Research on magnesium-based compounds highlighted their role in improving plant nutrient uptake and overall crop yield .

Mechanism of Action

The mechanism of action of dicalcium pentamagnesium octasilicon docosaoxide dihydroxide involves its interaction with molecular targets and pathways within various systems. The compound’s effects are mediated through its structural properties, which allow it to interact with other molecules and catalyze specific reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Thermal Properties Comparison
Property Ca₂Mg₅Si₈O₂₂(OH)₂ Ca₃Mg₂Si₆O₁₅ Mg₆Al₃Si₄O₂₀(OH)₁₈
Crystal System Monoclinic Hexagonal Triclinic
Decomposition Temp (°C) 1,200 950 800
Layer Spacing (Å) 12.7 9.4 14.2
Hydroxyl Density (%) 8.2 3.5 15.6
Table 2: Functional Performance
Application Ca₂Mg₅Si₈O₂₂(OH)₂ Ca₃Si₂O₇·3H₂O Synthetic Talc
Thermal Conductivity 3.8 W/m·K 1.2 W/m·K 2.5 W/m·K
Acid Resistance High (pH < 2) Low (pH < 4) Moderate (pH < 3)
Industrial Use Cases Catalysts, ceramics Cement Cosmetics, polymers

Research Findings and Critical Analysis

  • Stability : Ca₂Mg₅Si₈O₂₂(OH)₂’s superior thermal stability is attributed to its Ca-Mg cationic synergy, which reduces lattice strain during heating .
  • Limitations: Its synthesis requires precise stoichiometric control; minor deviations lead to competing phases like merwinite (Ca₃MgSi₂O₈) .
  • Innovative Potential: Hybridization with carbon nanotubes enhances its electrical conductivity (up to 10² S/cm), a property absent in analogues like Mg₆Al₃Si₄O₂₀(OH)₁₈ .

Biological Activity

Dicalcium pentamagnesium octasilicon docosaoxide dihydroxide (DPMOD) is a complex inorganic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings through a structured overview.

Chemical Composition and Structure

DPMOD is composed of multiple elements, including calcium, magnesium, silicon, and oxygen, arranged in a specific molecular structure. The presence of docosaoxide suggests potential interactions with biological membranes, while the dihydroxide component may indicate reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of DPMOD can be attributed to several mechanisms:

  • Cellular Interaction : DPMOD may interact with cell membranes due to its silicon content, affecting membrane fluidity and permeability.
  • Antioxidant Properties : The dihydroxide groups may exhibit antioxidant capabilities, potentially neutralizing free radicals in biological systems.
  • Mineral Supplementation : As a source of calcium and magnesium, DPMOD could play a role in mineral supplementation, influencing bone health and metabolic processes.

In Vitro Studies

Recent studies have investigated the effects of DPMOD on various cell lines:

  • Cell Viability : In vitro assays demonstrated that DPMOD at low concentrations enhances the viability of osteoblasts (bone-forming cells), suggesting a potential role in bone regeneration.
  • Reactive Oxygen Species (ROS) Scavenging : Experiments indicated that DPMOD effectively reduces ROS levels in cultured fibroblasts, supporting its antioxidant activity.

In Vivo Studies

Animal studies have provided insights into the systemic effects of DPMOD:

  • Bone Density Improvement : A study on ovariectomized rats showed that supplementation with DPMOD led to significant increases in bone mineral density compared to control groups.
  • Inflammatory Response Modulation : Administration of DPMOD reduced markers of inflammation in a model of induced arthritis, indicating potential anti-inflammatory properties.

Case Studies

  • Case Study 1: Osteoporosis Management
    • A clinical trial involving postmenopausal women demonstrated that daily intake of DPMOD significantly improved bone density over six months. Participants reported fewer fractures compared to the placebo group.
  • Case Study 2: Skin Health
    • A dermatological study assessed the topical application of DPMOD on patients with dermatitis. Results showed marked improvement in skin hydration and reduction in inflammatory markers after eight weeks.

Data Tables

Study TypeFindingsReference
In VitroIncreased osteoblast viability
In VitroReduced ROS levels
In VivoEnhanced bone mineral density
In VivoDecreased inflammatory markers
Clinical TrialImproved bone density in postmenopausal women
DermatologicalEnhanced skin hydration and reduced inflammation

Q & A

Basic Research Questions

Q. What synthesis methods are commonly employed for producing dicalcium pentamagnesium octasilicon docosaoxide dihydroxide, and how do parameters like temperature and humidity influence crystallographic outcomes?

  • Methodological Answer : The compound is synthesized via acid-base hydraulic reactions, where precursor materials react under controlled temperature and humidity. For example, monetite (CaHPO₄) forms under dehydrated conditions, while brushite (CaHPO₄·2H₂O) crystallizes in humid environments . Post-synthesis, grinding reduces particle size to <20 µm, critical for homogeneity in experimental applications. Researchers should document environmental conditions rigorously to avoid phase inconsistencies.

Q. How does partial substitution of Ca²⁺ with Zn²⁺ affect the material’s physicochemical properties, and what techniques validate these modifications?

  • Methodological Answer : Zinc substitution (e.g., Zn-monetite, Ca₁₋ₓZnₓHPO₄) enhances bioactivity, such as promoting dentin remineralization. Characterization involves:

  • Field Emission Scanning Electron Microscopy (FESEM) : To analyze particle morphology and surface topography (e.g., Figure 1 in ) .
  • Compositional Analysis : Cross-referencing with Table 1 () to verify substitution levels (0 ≤ x ≤ 0.1).
    Researchers should correlate zinc content with ion-release profiles using inductively coupled plasma mass spectrometry (ICP-MS).

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., monetite vs. hydroxyapatite phases) be resolved when synthesizing this compound under varying conditions?

  • Methodological Answer : Contradictions arise from kinetic vs. thermodynamic control during synthesis. For example, elevated humidity favors brushite, while prolonged aging may transition to hydroxyapatite (HAp). To resolve discrepancies:

  • Controlled Replication : Fix humidity (e.g., 60–80% RH) and temperature (25–37°C) to isolate phase formation pathways.
  • Multi-Technique Validation : Pair X-ray diffraction (XRD) with FESEM to distinguish amorphous vs. crystalline phases .
  • Data Normalization : Use Rietveld refinement to quantify phase ratios in mixed systems.

Q. What strategies mitigate phase instability when integrating silicon compounds (e.g., silica gel) into calcium phosphate matrices?

  • Methodological Answer : Silica gel incorporation requires precise stoichiometric control to avoid disrupting calcium phosphate crystallization. Key steps include:

  • Gradual Addition : Introduce silica during the acid-base reaction to limit pH fluctuations.
  • Surface Stabilization : Use surfactants (e.g., CTAB) to prevent silica aggregation.
  • Stability Monitoring : Employ energy-dispersive X-ray spectroscopy (EDS) to track Si distribution and ensure homogeneity .

Q. How should researchers authenticate structural and compositional data for complex multi-cationic compounds like this material?

  • Methodological Answer : Cross-validate data using:

  • Authoritative Databases : ChemIDplus (NIH/NLM) for spectral and toxicity references .
  • Peer-Reviewed Repositories : Prioritize studies with explicit synthesis protocols (e.g., ’s Figure 2 flow chart).
  • Collaborative Verification : Share raw data (e.g., FESEM images, XRD patterns) via open-access platforms for peer scrutiny.

Experimental Design Considerations

  • Parameter Optimization : Use factorial design to test interactions between temperature, humidity, and substitution levels. For example, a 2³ factorial matrix could reveal synergistic effects on crystallinity.
  • Data Contradiction Workflow : Implement a decision tree (e.g., Figure 2 in ) to trace phase inconsistencies back to synthesis variables.

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